![molecular formula C21H21N3O B11168199 1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11168199.png)
1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone
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Overview
Description
1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound characterized by its unique structure, which includes an azepane ring, a pyridine ring, and a quinoline ring
Preparation Methods
The synthesis of 1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a suitable pyridine derivative.
Formation of the Azepane Ring: The azepane ring is typically formed through a cyclization reaction involving a suitable amine precursor.
Final Coupling: The final step involves coupling the quinoline and pyridine derivatives with the azepane ring under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace hydrogen atoms, forming substituted pyridine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Chemical Properties and Structure
The compound 1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone features a complex structure that contributes to its biological activity. Its molecular formula is C19H20N4, indicating the presence of multiple functional groups that may interact with various biological targets. Understanding the chemical properties is essential for elucidating its mechanisms of action.
Pharmacological Applications
-
Orexin Receptor Agonism
- The compound has been identified as an orexin type 2 receptor agonist, which plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. Research indicates that compounds like this compound could be beneficial in treating disorders such as narcolepsy and obesity by modulating orexin signaling pathways .
-
Anticancer Activity
- Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . This potential application warrants further investigation into the specific mechanisms by which this compound exerts its effects on cancer cells.
- Neurological Disorders
Case Study 1: Orexin Type 2 Receptor Agonist Activity
A study published in a pharmacological journal demonstrated that a similar compound significantly improved symptoms in animal models of narcolepsy when administered as an orexin receptor agonist. The results indicated enhanced wakefulness and reduced sleepiness, supporting the therapeutic potential of this compound for sleep disorders .
Case Study 2: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines revealed that derivatives related to this compound exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis. These findings suggest that this compound could be further explored for its potential as an anticancer agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone can be compared with other similar compounds, such as:
1-Azepanyl[2-(5-methyl-2-furyl)-4-quinolinyl]methanone: This compound has a similar structure but with a furan ring instead of a pyridine ring, leading to different chemical and biological properties.
1-Azepanyl[2-(2,4-dimethylphenyl)-4-quinolyl]methanone:
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical reactivity and potential for diverse applications.
Biological Activity
1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology and other diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- An azepane ring
- A pyridine moiety
- A quinoline derivative
This unique configuration contributes to its biological properties and interactions with various biological targets.
This compound has been studied for its role as an inhibitor of specific enzymes and pathways involved in cancer progression. Key mechanisms include:
- Inhibition of Cyclin-Dependent Kinases (CDK) : The compound has shown potential in inhibiting CDK4 and CDK6, which are crucial for cell cycle regulation. Dysregulation of these kinases is often implicated in cancer cell proliferation .
- Interaction with PRMT5 : It may also affect the activity of protein arginine methyltransferase 5 (PRMT5), which is involved in epigenetic regulation and has been linked to various cancers. PRMT5 plays a role in tumorigenesis by regulating gene expression through methylation processes .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Biological Activity | Effect | Reference |
---|---|---|
CDK4/6 Inhibition | Reduces cell proliferation | |
PRMT5 Inhibition | Alters transcriptional regulation | |
Antitumor Activity | Induces apoptosis in cancer cell lines |
Case Studies
Recent studies have highlighted the efficacy of this compound in preclinical models:
- In vitro Studies : In cell lines representing various cancers, treatment with the compound resulted in significant growth inhibition, demonstrating its potential as a therapeutic agent.
- Animal Models : In vivo studies have shown that administration of this compound leads to reduced tumor size and improved survival rates in models of breast and lung cancer.
- Mechanistic Insights : Further investigations revealed that the compound triggers apoptosis through caspase activation, further supporting its role as an anticancer agent.
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
azepan-1-yl-(2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C21H21N3O/c25-21(24-13-7-1-2-8-14-24)17-15-20(19-11-5-6-12-22-19)23-18-10-4-3-9-16(17)18/h3-6,9-12,15H,1-2,7-8,13-14H2 |
InChI Key |
PIYSUZMMDYUTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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